molecular formula C21H17N3O3S2 B2761508 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 727689-50-1

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2761508
CAS No.: 727689-50-1
M. Wt: 423.51
InChI Key: NPXJEQIWQNUQQW-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxin scaffold linked via a thioether bridge to a thiazolo[2,3-c][1,2,4]triazole moiety substituted with a p-tolyl group (4-methylphenyl) at the 5-position. Its molecular formula is estimated as C21H17N3O3S2, with a molecular weight of ~423.50 g/mol. The compound’s synthesis likely involves sequential coupling of the benzodioxin ethanone with thiazolotriazole-thiol derivatives, as inferred from analogous routes .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-13-2-4-14(5-3-13)16-11-28-20-22-23-21(24(16)20)29-12-17(25)15-6-7-18-19(10-15)27-9-8-26-18/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXJEQIWQNUQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone (CAS No. 618411-84-0) is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H18N4O3S2C_{18}H_{18}N_{4}O_{3}S_{2}, and it has a molecular weight of 402.49 g/mol. The structure features a dihydrobenzo[dioxin moiety linked to a thiazolo[2,3-c][1,2,4]triazole group through a thioether linkage.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Dihydrobenzo[b][1,4]dioxin Core : This can be achieved through cyclization reactions involving phenolic precursors.
  • Thiazole and Triazole Formation : The thiazole ring can be synthesized via condensation reactions between appropriate thioketones and amines.
  • Thioether Linkage : The final product is formed through nucleophilic substitution reactions to attach the thiazole moiety to the ethanone scaffold.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the activity of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair mechanisms. In vitro assays indicated that the compound exhibits varying degrees of PARP1 inhibitory activity with IC50 values ranging from 0.88μM0.88\mu M to 12μM12\mu M depending on structural modifications .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Preliminary screening showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) falling within clinically relevant ranges.

Herbicidal Activity

In agricultural applications, compounds with similar structural motifs have been reported to possess herbicidal properties. The thiazolo and dioxin moieties are known to interact with plant growth regulators, potentially leading to effective weed management strategies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Dihydrobenzo[b][1,4]dioxin Core : Variations in substituents on this core can enhance or reduce biological activity.
  • Thiazolo[2,3-c][1,2,4]triazole Group : Alterations in the thiazole ring's substituents have shown significant impacts on both potency and selectivity against target enzymes.

Case Study 1: PARP Inhibition

A study involving a series of derivatives based on the parent compound was conducted to evaluate their PARP inhibitory activities. The results indicated that specific modifications led to enhanced inhibition compared to the parent compound .

Case Study 2: Antimicrobial Screening

In another study assessing antimicrobial efficacy, several derivatives were tested for their ability to inhibit bacterial growth. The results showed that specific substitutions on the thiazole ring significantly improved antimicrobial activity against resistant strains .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazolo[2,3-c][1,2,4]triazoles exhibit significant anticancer properties. The compound under review may share similar mechanisms of action. For instance:

  • Mechanism of Action : Compounds containing thiazole and triazole rings have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The specific derivative mentioned may enhance this activity due to the additional dihydrobenzo[dioxin] structure that could improve binding affinity to target proteins involved in cancer progression .

Antimicrobial Properties

Studies suggest that compounds with thiazole and dioxin structures possess antimicrobial properties. The presence of sulfur in the thiazole ring enhances the molecule's ability to disrupt microbial cell membranes or inhibit essential enzymes within pathogens. This makes it a candidate for developing new antimicrobial agents .

Herbicidal Activity

The structural features of the compound suggest potential applications as a herbicide. Research on similar compounds has demonstrated effectiveness against various grass weeds:

  • Efficacy Testing : In greenhouse tests, derivatives of thiazolo[2,3-c][1,2,4]triazoles showed broad-spectrum control over grass weeds. The compound's unique structure may provide similar or enhanced efficacy due to its ability to interact with plant growth regulators .

Plant Growth Regulation

Compounds with dioxin structures have been explored for their roles in plant growth regulation. They can act as growth inhibitors or stimulants depending on their concentration and the specific plant species involved.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives based on the thiazolo[2,3-c][1,2,4]triazole framework to evaluate their biological activities. The results indicated that modifications to the dioxin structure significantly influenced their potency against cancer cell lines .

Case Study 2: Herbicide Development

Another study focused on modifying thiazole-containing compounds for herbicidal applications. The results demonstrated that certain modifications increased herbicidal activity against specific weed species while maintaining low toxicity to crops .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound ID Substituent on Thiazolotriazole Benzodioxin Linkage Molecular Formula Molecular Weight (g/mol) Key Differences
Target 5-(p-tolyl) 6-yl ethanone C21H17N3O3S2 423.50 Reference compound
1 5-(3,4-dimethylphenyl) 6-yl ethanone C22H19N3O3S2 437.53 Additional methyl group on aryl; increased hydrophobicity
2 5-phenyl 6-yl ethanone C20H15N3O3S2 409.47 Lacks methyl group; reduced steric bulk
3 5-(4-chlorophenyl) 6-ylmethylthio C20H14ClN3O2S2 444.94 Chloro substituent (electron-withdrawing); altered electronic profile
4 5-nitrothiazol-2-yl 6-yl triazolone C13H9N5O5S2 379.37 Nitro group enhances polarity; distinct core (triazolone)

Structural and Electronic Variations

  • In contrast, the 3,4-dimethylphenyl analog (Compound 1) increases steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility . The phenyl analog (Compound 2) lacks methyl groups, leading to reduced hydrophobicity and possibly weaker binding in hydrophobic pockets . The 4-chlorophenyl derivative (Compound 3) incorporates an electron-withdrawing chloro group, which could enhance dipole interactions or alter metabolic stability .
  • Core Modifications :

    • Compound 4 replaces the thiazolotriazole-thioether with a triazolone-nitrothiazole system, significantly altering electronic properties and reducing molecular weight .

Physicochemical Properties

  • Solubility : The nitro-substituted Compound 4 exhibits higher polarity due to its nitro group, likely improving aqueous solubility compared to the target compound .
  • Lipophilicity : The 3,4-dimethylphenyl analog (Compound 1) has a higher logP value than the target compound, suggesting enhanced membrane permeability .

Q & A

Advanced Research Question

  • Molecular Docking: Simulations with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) predict binding affinities. For example, the thiazolo-triazole core may occupy hydrophobic pockets, while the benzodioxin group engages in hydrogen bonding .
  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. The sulfur atoms in the thioether and thiazole rings often exhibit high reactivity .
  • MD Simulations: Evaluate stability in biological membranes, particularly for antimicrobial or anticancer applications .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies often arise from:

  • Substituent Effects: The p-tolyl group’s electron-donating properties may enhance antifungal activity but reduce solubility, leading to variability in MIC values across studies. Compare analogs with halogen or methoxy substituents .
  • Assay Conditions: Standardize protocols (e.g., broth microdilution for antimicrobial testing) and control for pH, temperature, and solvent effects (DMSO vs. aqueous buffers) .
  • Structural Validation: Re-examine purity (>95% by HPLC) and confirm absence of degradation products (e.g., oxidized thioethers) using LC-MS .

What experimental designs elucidate the compound’s mechanism of action in anticancer studies?

Advanced Research Question

  • Enzyme Inhibition Assays: Test inhibition of topoisomerase II or tubulin polymerization , common targets for thiazolo-triazole derivatives. Use fluorescence-based assays (e.g., ethidium bromide displacement) .
  • Cellular Apoptosis Studies: Monitor caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye) in cancer cell lines (e.g., MCF-7, HeLa) .
  • Resistance Profiling: Compare efficacy in wild-type vs. ABC transporter-overexpressing cell lines to assess P-gp-mediated efflux .

How does the thioether linkage influence the compound’s pharmacokinetic properties?

Advanced Research Question

  • Metabolic Stability: The thioether bond resists hydrolysis in liver microsomes but may undergo CYP450-mediated oxidation to sulfoxide derivatives. Use LC-MS/MS to track metabolites .
  • Permeability: LogP calculations (e.g., ~3.5–4.0) suggest moderate blood-brain barrier penetration. Validate using parallel artificial membrane permeability assays (PAMPA) .
  • Protein Binding: Serum albumin binding (>90%) may reduce free drug concentration. Employ equilibrium dialysis to quantify unbound fractions .

What strategies improve selectivity for microbial vs. mammalian targets?

Advanced Research Question

  • Structural Hybridization: Introduce dihydrobenzodioxin groups to exploit microbial-specific efflux pump vulnerabilities .
  • Proteomics Profiling: Identify off-target interactions in human cells using affinity chromatography coupled with mass spectrometry .
  • Mutagenesis Studies: Engineer bacterial strains with mutations in putative target enzymes (e.g., dihydrofolate reductase) to confirm mechanism .

How can researchers address low aqueous solubility during formulation?

Advanced Research Question

  • Co-crystallization: Use co-formers like succinic acid to enhance solubility while maintaining stability .
  • Nanoencapsulation: Develop liposomal or PLGA-based nanoparticles (100–200 nm) for sustained release. Characterize using dynamic light scattering (DLS) .
  • Prodrug Design: Synthesize phosphate or glycoside derivatives that hydrolyze in vivo to the active form .

What are the key challenges in scaling up synthesis for preclinical trials?

Advanced Research Question

  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale production .
  • Catalyst Recycling: Optimize palladium catalyst recovery in coupling reactions to reduce heavy metal contamination .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates .

How do electronic effects of substituents modulate biological activity?

Advanced Research Question

  • Hammett Analysis: Correlate σ values of substituents (e.g., p-tolyl’s σ^- = -0.17) with IC50_{50} trends. Electron-donating groups often enhance membrane penetration but reduce target binding .
  • QSAR Modeling: Develop 3D-QSAR models using CoMFA/CoMSIA to predict activity cliffs. The benzodioxin ring’s planarity is critical for π-stacking with aromatic enzyme residues .
  • Crystallographic Studies: Resolve ligand-enzyme complexes to identify substituent-dependent hydrogen-bonding networks (e.g., with cytochrome P450) .

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